N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2-yl group and a sulfonamide-linked 3,5-dimethylpiperidine moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-11-15(2)13-24(12-14)29(26,27)17-9-7-16(8-10-17)20(25)23-21-22-18-5-3-4-6-19(18)28-21/h3-10,14-15H,11-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAKVQVAAGJNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The benzothiazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Benzamide: The sulfonylated benzothiazole is coupled with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions to introduce halogens into the aromatic ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it can modulate signaling pathways. The sulfonyl and benzothiazole groups are critical for binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- Aliphatic vs. Aromatic Sulfonyl Groups : The target’s 3,5-dimethylpiperidinyl group provides conformational flexibility compared to rigid aromatic substituents (e.g., 4–25 in ), which may enhance binding to flexible enzyme pockets .
- Methyl Substitution : The 3,5-dimethyl modification on the piperidine ring could improve metabolic stability compared to unsubstituted piperidine analogs like 2D291 .
- Triazole Linkers : Compounds like 8 () incorporate triazole spacers, which are absent in the target compound but may enhance solubility or introduce hydrogen-bonding interactions .
Physicochemical Properties
- Melting Points : Triazole derivatives (e.g., 8 in ) show decomposition at 280–282°C, indicating high thermal stability, whereas simpler benzothiazoles (e.g., 12b in ) melt at 234.6–238.2°C .
- Purity : HPLC data for compounds confirm >95% purity, suggesting robust purification protocols applicable to the target compound .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 429.6 g/mol. The compound features a benzothiazole core linked to a sulfonamide group and a piperidine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁ClN₂O₂S |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 922920-15-8 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acids under acidic conditions.
- Amidation : Coupling the sulfonylated benzothiazole with 3,5-dimethylpiperidine to yield the final product.
The compound exhibits a multitargeted mechanism of action by interacting with several biological targets:
- Histamine H3 Receptors : Modulates neurotransmitter release.
- Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, beneficial in neurodegenerative conditions.
- Butyrylcholinesterase (BuChE) : Similar effects as AChE inhibition.
- Monoamine Oxidase B (MAO-B) : Inhibition may reduce oxidative stress in neurons.
These interactions suggest potential therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Research Findings
Recent studies have reported various biological activities associated with this compound:
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from degeneration, showing promise as a treatment for Alzheimer’s disease .
- Antitumor Activity : Similar benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung), MCF7-MDR (breast), and HT1080 (fibrosarcoma) . While specific data on this compound's antitumor activity is limited, its structural analogs exhibit significant cytotoxicity.
- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activities; thus, this compound may also possess similar properties against various pathogens.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other compounds that share structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Thiazole ring with various substitutions | Antitumor, antimicrobial |
| Sulfonyl Benzamides | Sulfonamide and benzamide groups | Antibacterial |
| N-(6-bromobenzo[d]thiazol-2-yl)-4-sulfonylbenzamide | Similar core structure | Neuroprotective potential |
Case Studies and Experimental Data
In a recent study focusing on multitargeted-directed ligands (MTDLs), compounds similar to N-(benzo[d]thiazol-2-yl)-4-sulfonylbenzamide were evaluated for their ability to inhibit AChE and MAO-B activities effectively. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong biological activity .
Q & A
Q. What are the typical synthetic routes for N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation of the benzamide core with 3,5-dimethylpiperidine and coupling to the benzo[d]thiazole moiety. Key steps include:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 3,5-dimethylpiperidine in anhydrous dichloromethane (DCM) under nitrogen, monitored by TLC for completion .
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzo[d]thiazol-2-amine to the sulfonylated intermediate in DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol yields >90% purity. Optimize solvent polarity and temperature to prevent decomposition of the sulfonamide group .
Q. How is this compound characterized to confirm structural integrity and purity?
Essential techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., piperidine methyl groups at δ 1.1–1.3 ppm, benzothiazole protons at δ 7.4–8.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 424.53 for CHNOS) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) to detect trace impurities from incomplete coupling .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion against Staphylococcus aureus and Escherichia coli (zone of inhibition ≥15 mm at 100 µg/mL) .
- Enzyme inhibition : Screen against carbonic anhydrase or kinases (IC <10 µM) via spectrophotometric or fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can contradictory data in biological activity between similar sulfonamide derivatives be resolved?
- Systematic SAR analysis : Compare analogs with modified substituents (e.g., replacing 3,5-dimethylpiperidine with morpholine) to isolate the impact of steric/electronic effects on target binding .
- Metabolic stability testing : Use liver microsome assays to assess if rapid degradation (e.g., via sulfonamide hydrolysis) explains inconsistent in vivo vs. in vitro results .
- Co-crystallization studies : Resolve binding modes with target proteins (e.g., carbonic anhydrase) via X-ray diffraction to identify critical interactions missed in docking simulations .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,5-dimethylpiperidine sulfonyl group?
- Substitution strategy : Synthesize derivatives with bulkier (e.g., cyclohexyl) or polar (e.g., piperazine) groups to test steric tolerance and hydrogen-bonding capacity .
- Computational modeling : Perform molecular dynamics simulations to predict how dimethyl groups influence sulfonamide conformation and target affinity .
- Biological validation : Compare IC values across analogs in enzyme inhibition assays to correlate structural changes with activity trends .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Implement continuous flow reactors for exothermic sulfonylation steps to improve heat dissipation and reduce side products .
- Catalyst optimization : Replace EDC/HOBt with immobilized coupling agents (e.g., polymer-supported carbodiimides) for easier purification and recyclability .
- Degradation analysis : Use LC-HRMS to identify hydrolysis-prone intermediates and adjust pH/temperature during storage .
Q. What advanced analytical techniques are recommended for detecting degradation products or impurities?
- LC-HRMS : Resolve low-abundance degradation products (e.g., hydrolyzed sulfonamide) with a Q-TOF mass spectrometer and fragmentation libraries .
- Solid-state NMR : Characterize polymorphic forms affecting solubility and stability, particularly for the piperidine sulfonyl group .
- X-ray diffraction : Confirm crystal packing interactions (e.g., hydrogen bonds between benzothiazole and amide groups) that influence shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
